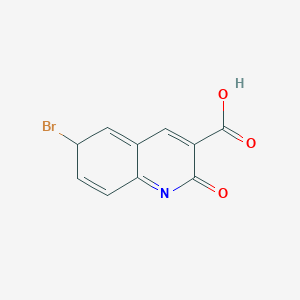
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- is a heterocyclic aromatic compound with a molecular formula of C10H6BrNO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a valuable intermediate in various chemical reactions and pharmaceutical applications .
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- can be achieved through several synthetic routes. One common method involves the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using bromine in an acidic medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods often involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained in high purity through multiple purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-2,4-dicarboxylic acid, while reduction with sodium borohydride can produce 6-bromo-1,2-dihydroquinoline-2-ol .
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: In medicinal chemistry, it is used to design and synthesize novel therapeutic agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .
In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It can also interfere with the replication of viruses by inhibiting viral enzymes .
Comparison with Similar Compounds
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- can be compared with other similar compounds, such as:
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound has a similar structure but lacks the carboxylic acid group at the 3-position.
3-Quinolinecarboxylic acid, 1-cyclopropyl-1,4-dihydro-4-oxo-: This compound has a cyclopropyl group instead of a bromine atom, which can affect its chemical properties and applications.
The uniqueness of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
6-bromo-2-oxo-6H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4,6H,(H,14,15) |
InChI Key |
ZKXYMTGVPKASHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=CC2=CC1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



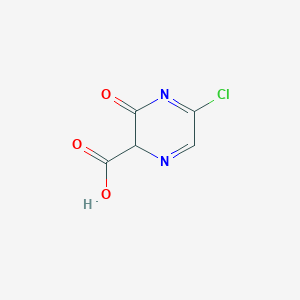

![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)
![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B12356940.png)
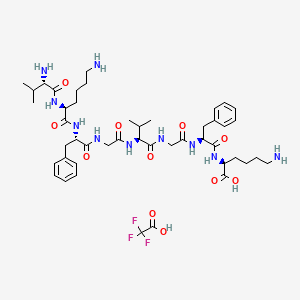




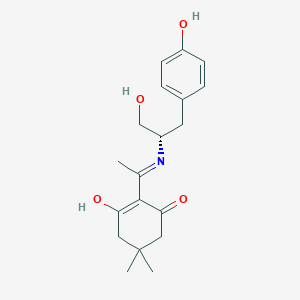
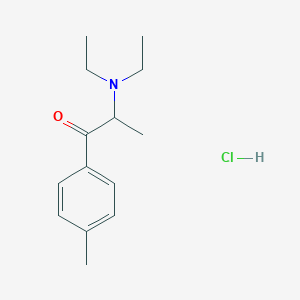
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12356998.png)
